methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride
Description
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring a fused triazolo-pyrazine core with a methyl carboxylate substituent at position 3 and two hydrochloride counterions. This dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmacological applications . Its molecular formula is C₈H₁₂Cl₂N₄O₂, with a molecular weight of 255.10 g/mol (for the 7-methyl variant) . The compound’s synthesis typically involves cyclization reactions, as seen in analogous triazolo-pyrazine derivatives, where carboxylic acid precursors are functionalized and converted into salts .
Properties
Molecular Formula |
C7H12Cl2N4O2 |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c1-13-7(12)6-10-9-5-4-8-2-3-11(5)6;;/h8H,2-4H2,1H3;2*1H |
InChI Key |
KLJMCWMQPYFWRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C2N1CCNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation via Hydrazidopyrazine Cyclization and Reduction
This method is described in patent WO2013050424A1 and involves the following key steps:
This method emphasizes minimizing racemization and side reactions, yielding stereochemically pure intermediates useful for pharmaceutical applications.
Alternative Synthetic Route Using Hydrazine Hydrate and 2-Chloropyrazine
A related approach, detailed in CN102796104A, involves:
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution of 2-chloropyrazine with hydrazine hydrate in ethanol | Hydrazine hydrate, ethanol, 58-61 °C, 15 hours, pH adjusted to 6 | Formation of hydrazinopyrazine intermediate |
| 2 | Cyclization with trifluoroacetic anhydride and methanesulfonic acid | Chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, reflux, removal of trifluoroacetic acid by distillation | Formation of triazolopyrazine core with trifluoromethyl substitution |
| 3 | Catalytic hydrogenation under nitrogen atmosphere | Pd/C catalyst, ethanol solvent, high-pressure hydrogenation | Reduction of pyrazine ring to tetrahydro derivative |
| 4 | Acid treatment to form dihydrochloride salt | Ethanol solution of hydrogen chloride, precipitation, washing, drying | Isolation of dihydrochloride salt of the target compound |
This method is noted for its simplicity, high purity (HPLC > 99%), and suitability for industrial-scale production due to minimal byproduct formation.
Synthesis of Intermediates and Functionalization
According to research published in PMC9019572, intermediates such as 2,3-dichloropyrazine derivatives are used as starting points, undergoing:
- Nucleophilic substitution with hydrazine hydrate.
- Cyclization with triethoxy methane to form key intermediates.
- Subsequent substitution reactions with various amines or phenols to diversify the compound.
This modular approach allows tailoring of substituents on the triazolopyrazine scaffold.
Comparative Data Table of Preparation Methods
| Feature | Method 1: Hydrazidopyrazine Cyclization (WO2013050424A1) | Method 2: Hydrazine Substitution & Cyclization (CN102796104A) | Method 3: Intermediate Synthesis (PMC9019572) |
|---|---|---|---|
| Starting Material | 2-Hydrazidopyrazine | 2-Chloropyrazine | 2,3-Dichloropyrazine |
| Key Reactions | Acetylation, cyclodehydration, catalytic hydrogenation | Nucleophilic substitution, cyclization with trifluoroacetic anhydride, hydrogenation | Nucleophilic substitution, cyclization with triethoxy methane |
| Catalysts | Pd/C for hydrogenation | Pd/C for hydrogenation | Not specified |
| Solvents | Ethanol, acidic media | Ethanol, chlorobenzene | Ethanol |
| Purity Achieved | High, stereochemically pure | HPLC purity > 99% | Not specified |
| Industrial Suitability | High, minimizes racemization | High, simple route, low byproducts | Research scale |
| Salt Formation | Dihydrochloride via HCl treatment | Dihydrochloride via HCl in ethanol | Not specified |
Research Findings and Notes
- The cyclodehydration step is critical for forming the fused triazolopyrazine ring, with conditions adapted from classical methods (Nelson and Potts, 1962).
- Catalytic hydrogenation is performed under nitrogen atmosphere to prevent oxidation and ensure selective reduction of the pyrazine ring.
- Protective groups such as N-sp3 amines are sometimes employed during synthesis to control stereochemistry and reactivity.
- The dihydrochloride salt form enhances compound stability and solubility, important for pharmaceutical formulation.
- The trifluoromethyl-substituted analogues prepared by the method in CN102796104A demonstrate the flexibility of the synthetic route to incorporate diverse functional groups.
Chemical Reactions Analysis
Types of Reactions
Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycle Variations
- Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-a]pyrimidine: Pyrazine-based analogs (e.g., the target compound) exhibit smaller ring sizes compared to pyrimidine derivatives (e.g., compounds in ).
- Triazolo[3,4-b][1,3,4]thiadiazine :
Compounds like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid () incorporate a thiadiazine ring instead of pyrazine. The sulfur atom in thiadiazine increases lipophilicity, whereas the pyrazine core in the target compound may enhance polarity and solubility .
Substituent Variations
- Carboxylate vs. Alkyl/Aryl Groups :
The methyl carboxylate group at position 3 in the target compound contrasts with alkyl (e.g., 3-(propan-2-yl), ) or aryl substituents (e.g., 3-phenyl, ). The carboxylate improves water solubility, especially in its dihydrochloride form, while alkyl/aryl groups enhance lipophilicity, affecting membrane permeability .
- Salt Forms :
The dihydrochloride salt (e.g., CAS 2059936-67-1, ) offers superior solubility compared to neutral analogs like 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0, ). Neutral derivatives have molecular weights ~138–180 g/mol, whereas salt forms exceed 240 g/mol due to chloride counterions .
Pharmacological and Physicochemical Properties
- Drug-Likeness :
The target compound’s dihydrochloride form improves solubility (>95% purity, ), a critical factor in oral bioavailability. In contrast, neutral analogs (e.g., ) may require formulation enhancements for therapeutic use .
Key Research Findings
- Antihypertensive Potential: Triazolo-pyrazine derivatives with carboxylate groups (e.g., ) showed activity comparable to captopril, suggesting the target compound’s structural similarity could translate to efficacy in hypertension management .
Stability and Storage : Dihydrochloride salts (e.g., ) are stable at room temperature, whereas neutral analogs () may require controlled conditions to prevent decomposition .
Biological Activity
Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Chemical Formula: C7H11ClN4O2
- Molecular Weight: 218.64 g/mol
- IUPAC Name: 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
This compound operates primarily as a selective antagonist of the neurokinin-3 receptor (NK-3R). This receptor is involved in various central nervous system (CNS) functions and has been implicated in disorders such as schizophrenia and anxiety. The antagonism of NK-3R has shown promise in improving both positive and negative symptoms in schizophrenia patients and may also modulate dopamine and serotonin release .
Antipsychotic Effects
Research indicates that compounds targeting NK-3 receptors can ameliorate symptoms associated with psychotic disorders. Studies have demonstrated that NK-3 antagonists can enhance cognitive function and reduce anxiety in animal models . For instance:
- Case Study 1: A study involving rodent models showed that administration of NK-3 antagonists resulted in improved performance on cognitive tasks compared to controls .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.
Antidepressant Potential
Recent investigations into the antidepressant properties of NK-3 antagonists have shown that they may help alleviate symptoms of depression by modulating neurochemical pathways associated with mood regulation .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antipsychotic | Reduces positive and negative symptoms | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antidepressant | Modulates mood-regulating pathways |
Research Findings
- Neurokinin Receptor Modulation: Studies suggest that the modulation of NK-3 receptors can lead to significant improvements in cognitive deficits associated with schizophrenia .
- Cytokine Inhibition: The compound has been shown to significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures when treated with methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives .
Q & A
Q. What are the established synthetic routes for methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate dihydrochloride, and how is structural confirmation performed?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization of precursor heterocycles (e.g., triazole-thiol intermediates) with pyrazine derivatives under reflux conditions. For example, describes a protocol using carbonyldiimidazole to activate carboxylic acids for coupling with hydrazinopyrazinones, followed by recrystallization . Structural confirmation relies on:
Q. How are physicochemical properties (e.g., lipophilicity, solubility) determined for this compound?
Methodological Answer: Physicochemical profiling often employs computational tools like SwissADME to predict logP (lipophilicity), aqueous solubility, and drug-likeness parameters. Experimental validation includes:
- Shake-flask method for solubility in buffers or organic solvents.
- Chromatographic techniques (e.g., reverse-phase HPLC) to measure logP .
- Thermogravimetric analysis (TGA) for stability under varying temperatures and humidity .
Advanced Research Questions
Q. How can pharmacokinetic (PK) modeling and molecular docking studies guide the biological potential of this compound?
Methodological Answer:
- Pharmacokinetic Modeling : Use in silico tools (e.g., SwissADME, PK-Sim) to predict absorption, distribution, metabolism, and excretion (ADME). highlights comparisons with reference drugs (e.g., celecoxib) to assess bioavailability and metabolic stability .
- Molecular Docking : Employ software like AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes, receptors). For instance, used docking to evaluate antifungal activity against 14-α-demethylase lanosterol (PDB: 3LD6), identifying key hydrogen bonds and hydrophobic interactions .
Q. What strategies resolve contradictions in ADME data between computational predictions and experimental results?
Methodological Answer:
- Parameter Refinement : Adjust force fields or solvation models in simulations to better match experimental conditions.
- Hybrid Approaches : Combine in vitro assays (e.g., Caco-2 permeability, microsomal stability) with machine learning models to improve prediction accuracy.
- Sensitivity Analysis : Identify which physicochemical parameters (e.g., pKa, logD) most significantly impact discrepancies .
Q. How can researchers optimize synthetic yield and purity for scalable production?
Methodological Answer:
- Reaction Optimization : Screen solvents (e.g., DMF vs. ethanol), temperatures, and catalysts. achieved higher yields by refluxing for 24 hours in anhydrous DMF .
- Purification Techniques : Use column chromatography or recrystallization (e.g., from DMFA/i-propanol mixtures) to remove byproducts.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progression .
Key Considerations for Experimental Design
- Stability Studies : Assess hydrolytic degradation in buffers (pH 1–9) to identify storage conditions .
- Biological Assays : Prioritize targets based on structural analogs (e.g., triazolothiadiazines with antibacterial/antitumor activity ).
- Stereochemical Purity : Use chiral HPLC or X-ray crystallography if asymmetric centers are present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
